Dysidine exhibits 3.75-fold higher potency and target selectivity for human synovial PLA2 relative to the reference inhibitor manoalide
In a direct head-to-head comparison using the human synovial secretory PLA2 (hsPLA2) assay, dysidine (compound 4) inhibited the enzyme with an IC50 of 2.0 μM, whereas the clinical reference inhibitor manoalide achieved an IC50 of 7.5 μM under identical experimental conditions (10 μM compound; n=6) [1]. Furthermore, dysidine showed no significant inhibition of cytosolic PLA2 (cPLA2) from RAW 264.7 macrophage cells, while manoalide partially inhibited cPLA2 (44.6 ± 5.6 % inhibition at 10 μM), confirming dysidine's superior selectivity for the secretory PLA2 isoform [1].
| Evidence Dimension | hsPLA2 inhibitory potency (IC50) and cPLA2 cross-reactivity |
|---|---|
| Target Compound Data | IC50 = 2.0 μM against hsPLA2; no significant cPLA2 inhibition (data not shown, n=6) |
| Comparator Or Baseline | Manoalide: IC50 = 7.5 μM against hsPLA2; cPLA2 inhibition = 44.6 ± 5.6% at 10 μM |
| Quantified Difference | 3.75-fold lower IC50 (dysidine vs manoalide); qualitative absence vs presence of cPLA2 cross-reactivity |
| Conditions | Human synovial recombinant PLA2 (group II) and macrophage RAW 264.7 cPLA2 (group IV); fluorescence-based enzyme assay; n=6 |
Why This Matters
For researchers prioritizing secretory PLA2 selectivity with minimal cPLA2 off-target activity, dysidine offers a clean pharmacological tool that manoalide — a broadly reactive PLA2 inactivator — cannot provide.
- [1] Giannini C, Debitus C, Lucas R, Ubeda A, Paya M, Hooper JN, D'Auria MV. New sesquiterpene derivatives from the sponge Dysidea species with a selective inhibitor profile against human phospholipase A2 and other leukocyte functions. J Nat Prod. 2001;64(5):612-615. Table 2, Results. View Source
